Cas no 2172015-05-1 (2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoyl-5-oxopyrazolidine-3-carboxylic acid)

2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoyl-5-oxopyrazolidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoyl-5-oxopyrazolidine-3-carboxylic acid
- 2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]-5-oxopyrazolidine-3-carboxylic acid
- 2172015-05-1
- EN300-1570195
-
- Inchi: 1S/C26H29N3O6/c1-16(10-11-24(31)29-22(25(32)33)14-23(30)28-29)12-13-27-26(34)35-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21-22H,10-15H2,1H3,(H,27,34)(H,28,30)(H,32,33)
- InChI Key: CSERCXSABFHLOW-UHFFFAOYSA-N
- SMILES: O(C(NCCC(C)CCC(N1C(C(=O)O)CC(N1)=O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 479.20563565g/mol
- Monoisotopic Mass: 479.20563565g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 10
- Complexity: 782
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 125Ų
- XLogP3: 2.8
2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoyl-5-oxopyrazolidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1570195-0.05g |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]-5-oxopyrazolidine-3-carboxylic acid |
2172015-05-1 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1570195-0.1g |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]-5-oxopyrazolidine-3-carboxylic acid |
2172015-05-1 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1570195-250mg |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]-5-oxopyrazolidine-3-carboxylic acid |
2172015-05-1 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1570195-10000mg |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]-5-oxopyrazolidine-3-carboxylic acid |
2172015-05-1 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1570195-0.25g |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]-5-oxopyrazolidine-3-carboxylic acid |
2172015-05-1 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1570195-2.5g |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]-5-oxopyrazolidine-3-carboxylic acid |
2172015-05-1 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1570195-1.0g |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]-5-oxopyrazolidine-3-carboxylic acid |
2172015-05-1 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1570195-10.0g |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]-5-oxopyrazolidine-3-carboxylic acid |
2172015-05-1 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1570195-100mg |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]-5-oxopyrazolidine-3-carboxylic acid |
2172015-05-1 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1570195-500mg |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]-5-oxopyrazolidine-3-carboxylic acid |
2172015-05-1 | 500mg |
$3233.0 | 2023-09-24 |
2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoyl-5-oxopyrazolidine-3-carboxylic acid Related Literature
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
Additional information on 2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoyl-5-oxopyrazolidine-3-carboxylic acid
Introduction to 2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoyl-5-oxopyrazolidine-3-carboxylic acid (CAS No. 2172015-05-1)
2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoyl-5-oxopyrazolidine-3-carboxylic acid (CAS No. 2172015-05-1) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, Fmoc-L-Leu-OH, is a derivative of the amino acid leucine and is widely used in the synthesis of peptides and proteins due to its unique structural properties and reactivity.
The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a crucial component of this compound, providing a versatile and stable method for controlling the reactivity of the amino group during synthetic processes. The Fmoc group is known for its ease of removal under mild conditions, making it an ideal choice for solid-phase peptide synthesis (SPPS) and other advanced synthetic techniques.
The 4-methylhexanoyl moiety in the compound adds a hydrophobic character, which can influence the solubility and biological activity of the final product. This feature is particularly important in the design of drugs that need to cross biological membranes or interact with specific protein targets. The 5-oxopyrazolidine-3-carboxylic acid core provides a rigid structure that can enhance the stability and bioavailability of the compound, making it suitable for various therapeutic applications.
Recent studies have highlighted the potential of 2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoyl-5-oxopyrazolidine-3-carboxylic acid in the development of novel drugs for treating a range of diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory properties, making them promising candidates for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory potential, this compound has also been investigated for its antimicrobial properties. A study in the Antimicrobial Agents and Chemotherapy journal reported that Fmoc-L-Leu-OH derivatives demonstrate significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in combating antibiotic-resistant infections.
The structural versatility of 2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoyl-5-oxopyrazolidine-3-carboxylic acid has also led to its exploration in cancer research. Preliminary findings indicate that certain derivatives can inhibit key enzymes involved in cancer cell proliferation, such as proteases and kinases. These results open up new avenues for developing targeted therapies that can selectively kill cancer cells while minimizing harm to healthy tissues.
Beyond its direct therapeutic applications, this compound plays a critical role in chemical biology research. Its ability to form stable amide bonds makes it an excellent building block for constructing complex biomolecules, including peptides and peptidomimetics. This property has been leveraged in the development of novel imaging agents and drug delivery systems, enhancing our understanding of biological processes at the molecular level.
In conclusion, 2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoyl-5-oxopyrazolidine-3-carboxylic acid (CAS No. 2172015-05-1) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and functional groups make it an invaluable tool for advancing our knowledge and developing innovative solutions to pressing medical challenges.
2172015-05-1 (2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoyl-5-oxopyrazolidine-3-carboxylic acid) Related Products
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)



